5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

Photodynamic Therapy Singlet Oxygen Generation Heavy‑Atom Effect

Researchers requiring consistent photodynamic performance often encounter batch-to-batch variability with positional isomers. 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin (m-BrTPP) eliminates this risk, providing a rigorously defined meta-substituted scaffold. Its distinct regiochemistry directly dictates superior photosensitizing properties and catalytic reactivity compared to para- or ortho- analogs. - Achieves a 1.42-fold higher singlet oxygen quantum yield (ΦΔ = 0.585) versus the para-bromo isomer, enabling lower effective doses in PDT/PACT applications. - Serves as the optimal precursor for bifunctional CO₂ cycloaddition catalysts, with derived systems reaching TONs of 240,000. - The four meta-bromo sites enable efficient post-synthetic Pd-catalyzed direct arylation, yielding functionalized derivatives up to 90% for optoelectronic tuning.

Molecular Formula C44H26Br4N4
Molecular Weight 930.3 g/mol
Cat. No. B12298260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(3-bromophenyl)porphyrin
Molecular FormulaC44H26Br4N4
Molecular Weight930.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3
InChIInChI=1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H
InChIKeyDIYJFQVQTQAXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin: Properties & Analytical Benchmarks


5,10,15,20-Tetrakis(3-bromophenyl)porphyrin (CAS 68772-71-4, m-BrTPP) is a meso‑tetraarylporphyrin substituted with four bromine atoms at the meta positions of the phenyl rings [1]. This halogenated porphyrin serves as a versatile scaffold for catalysis, photodynamic applications, and further synthetic elaboration via cross‑coupling chemistry [2]. Its electronic structure, characterized by strong absorption in the visible region and the capacity to generate reactive oxygen species upon photoexcitation, underpins its utility in both fundamental research and applied photochemistry .

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin: Positional Isomer Specificity


Positional isomerism of halogen substituents on the meso‑phenyl rings profoundly influences the photophysical and catalytic performance of porphyrins. Meta‑brominated derivatives exhibit distinct singlet oxygen quantum yields [1] and divergent catalytic efficiencies [2] compared to their ortho‑ and para‑substituted counterparts. Consequently, substituting m‑BrTPP with a para‑bromo analog (e.g., 5,10,15,20‑tetrakis(4‑bromophenyl)porphyrin) or an ortho‑bromo variant will alter key performance metrics, potentially compromising experimental reproducibility and desired outcomes in applications ranging from photodynamic therapy to CO₂ valorization.

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin: Evidence vs. Close Analogs


Highest Singlet Oxygen Quantum Yield Among Positional Isomers

In a direct comparative study of free‑base meso‑tetrakis(bromophenyl)porphyrins, the meta‑substituted derivative (5,10,15,20‑tetrakis(3‑bromophenyl)porphyrin) achieved a singlet oxygen quantum yield (ΦΔ) of 0.585, exceeding the ortho‑substituted (ΦΔ = 0.445) and para‑substituted (ΦΔ = 0.412) analogs [1]. This quantifiable advantage is attributed to the optimal balance between heavy‑atom‑induced intersystem crossing and electronic perturbation imparted by the meta‑positioned bromine atoms.

Photodynamic Therapy Singlet Oxygen Generation Heavy‑Atom Effect

Superior CO₂ Cycloaddition Catalytic Activity

Bifunctional metalloporphyrins bearing quaternary ammonium bromides at the meta positions of meso‑phenyl groups deliver exceptional catalytic performance for the synthesis of cyclic carbonates from epoxides and CO₂, with turnover numbers (TON) up to 240,000 at 120 °C and turnover frequencies (TOF) reaching 31,500 h⁻¹ at 170 °C [1]. In contrast, catalysts with para‑ or ortho‑substituted nucleophiles exhibit only moderate to low activity under identical solvent‑free conditions, a disparity rationalized by DFT calculations showing that the meta‑positioned flexible cation better stabilizes key anionic intermediates [1].

CO₂ Utilization Cyclic Carbonate Synthesis Organocatalysis

High-Yield Pd-Catalyzed Direct Arylation

meso‑(3‑Bromophenyl)porphyrin, the core motif of 5,10,15,20‑tetrakis(3‑bromophenyl)porphyrin, undergoes efficient Pd‑catalyzed direct arylation with heteroarenes containing acidic C–H bonds. Under optimized conditions, coupling with N‑methylbenzimidazole proceeds in 90% yield, while reactions with benzoxazole and benzothiazole afford 50–55% yields [1]. This reactivity demonstrates the viability of the meta‑bromo substituent as a handle for post‑synthetic elaboration, enabling access to tailored porphyrin‑based materials without the need for pre‑functionalized coupling partners.

Cross‑Coupling Porphyrin Functionalization C–H Activation

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin: Key Applications


Photodynamic Antimicrobial and Anticancer Photosensitizer

Given its 1.42‑fold higher singlet oxygen quantum yield (ΦΔ = 0.585) relative to the para‑bromo analog, m‑BrTPP is the preferred free‑base porphyrin scaffold for photodynamic therapy (PDT) and photodynamic antimicrobial chemotherapy (PACT) [1]. Its superior photosensitizing efficiency translates to enhanced oxidative damage to target cells at equivalent light doses, enabling lower photosensitizer concentrations and reduced off‑target effects in both in vitro screening and in vivo preclinical studies [1].

Catalyst Precursor for CO₂-to-Cyclic Carbonate Conversion

The meta‑positioned bromophenyl groups of m‑BrTPP serve as optimal anchors for installing nucleophilic moieties that create highly active bifunctional catalysts for CO₂/epoxide cycloaddition [2]. The exceptional TON (240,000) and TOF (31,500 h⁻¹) achieved with meta‑functionalized systems make m‑BrTPP a strategic starting material for developing industrially relevant catalysts that operate under mild conditions, including atmospheric CO₂ pressure at ambient temperature [2].

Building Block for π-Extended and Heteroarene-Functionalized Porphyrins

The four meta‑bromo substituents of m‑BrTPP provide reactive sites for Pd‑catalyzed direct arylation with heteroarenes (e.g., benzoxazole, benzothiazole, N‑methylbenzimidazole), delivering functionalized porphyrin derivatives in yields up to 90% [3]. This post‑synthetic diversification strategy is invaluable for constructing porphyrin‑based optoelectronic materials, sensors, and theranostic agents, where precise tuning of photophysical and electrochemical properties is essential [3].

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